molecular formula C12H8O4 B8625580 3-Benzoylfuran-2-carboxylic acid

3-Benzoylfuran-2-carboxylic acid

Cat. No. B8625580
M. Wt: 216.19 g/mol
InChI Key: FRMGWIPTRLTAGG-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

To slurry of 3-benzoyl-N-tert-butylfuran-2-carboxamide (0.863 g, 3.18 mmol) in 4 mL dioxane and 3 mL water was added sulfuric acid (1.02 ml, 19.1 mmol). The mixture was sealed and heated to 120° C. for a total of 48 h. Additional 3.0 equiv H2SO4 was added, and the reaction was heated for 8 h. The reaction was cooled and partitioned between water and DCM. The aqueous layer was extracted with DCM (4×), and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 3-benzoylfuran-2-carboxylic acid as a brown semi-solid. This material was carried on without further purification. MS m/z=217 [M+H]+. Calc'd for C12H8O4: 216.2.
Name
3-benzoyl-N-tert-butylfuran-2-carboxamide
Quantity
0.863 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:13]=[CH:12][O:11][C:10]=1[C:14](NC(C)(C)C)=[O:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:22]>O1CCOCC1.O>[C:1]([C:9]1[CH:13]=[CH:12][O:11][C:10]=1[C:14]([OH:15])=[O:22])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-benzoyl-N-tert-butylfuran-2-carboxamide
Quantity
0.863 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(OC=C1)C(=O)NC(C)(C)C
Step Two
Name
Quantity
1.02 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(OC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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